(3R,6S)-3-Methoxy-6-(1-methylethyl)piperazine-2,5-dione (3R,6S)-3-Methoxy-6-(1-methylethyl)piperazine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 122092-89-1
VCID: VC20873220
InChI: InChI=1S/C8H14N2O3/c1-4(2)5-6(11)10-8(13-3)7(12)9-5/h4-5,8H,1-3H3,(H,9,12)(H,10,11)/t5-,8+/m0/s1
SMILES: CC(C)C1C(=O)NC(C(=O)N1)OC
Molecular Formula: C8H14N2O3
Molecular Weight: 186.21 g/mol

(3R,6S)-3-Methoxy-6-(1-methylethyl)piperazine-2,5-dione

CAS No.: 122092-89-1

Cat. No.: VC20873220

Molecular Formula: C8H14N2O3

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

(3R,6S)-3-Methoxy-6-(1-methylethyl)piperazine-2,5-dione - 122092-89-1

Specification

CAS No. 122092-89-1
Molecular Formula C8H14N2O3
Molecular Weight 186.21 g/mol
IUPAC Name (3R,6S)-3-methoxy-6-propan-2-ylpiperazine-2,5-dione
Standard InChI InChI=1S/C8H14N2O3/c1-4(2)5-6(11)10-8(13-3)7(12)9-5/h4-5,8H,1-3H3,(H,9,12)(H,10,11)/t5-,8+/m0/s1
Standard InChI Key PRKXAXOXJPZEJR-YLWLKBPMSA-N
Isomeric SMILES CC(C)[C@H]1C(=O)N[C@@H](C(=O)N1)OC
SMILES CC(C)C1C(=O)NC(C(=O)N1)OC
Canonical SMILES CC(C)C1C(=O)NC(C(=O)N1)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator